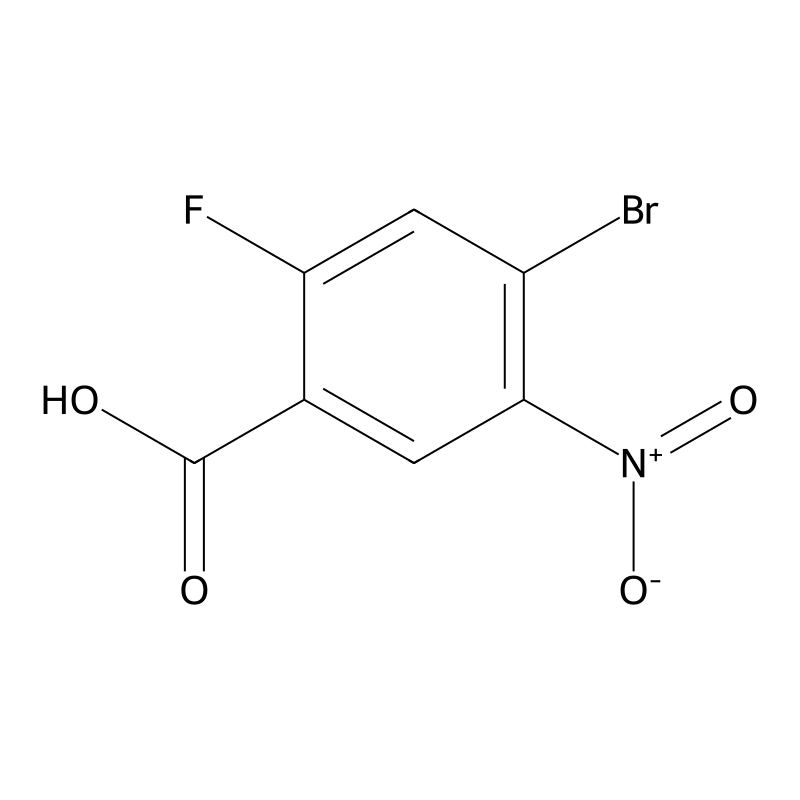

4-Bromo-2-fluoro-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in chemical databases like PubChem [], there is no mention of its specific use in scientific research. Similarly, searches through scholarly databases and scientific publications yield no significant results related to the research applications of this specific molecule.

Potential Applications based on Structure:

- Material Science: The nitro group can participate in various interactions, potentially making the molecule useful in the development of new materials with specific functionalities.

- Medicinal Chemistry: The combination of functional groups might lead to interesting biological properties, warranting further investigation for potential drug development.

- Organic Chemistry: The molecule's structure could be of interest for synthetic organic chemists studying reactivity patterns and developing new synthetic methods.

4-Bromo-2-fluoro-5-nitrobenzoic acid is an aromatic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 264.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

The biological activity of 4-bromo-2-fluoro-5-nitrobenzoic acid has been explored in various studies. It exhibits antimicrobial properties and has shown potential as an anti-inflammatory agent. Additionally, compounds with similar structures have been investigated for their effects on cancer cell lines, suggesting that this compound may also have anticancer properties, although more research is needed to confirm these effects.

Several methods have been developed for synthesizing 4-bromo-2-fluoro-5-nitrobenzoic acid:

- Direct Halogenation: This method involves the bromination and fluorination of benzoic acid derivatives using halogenating agents under controlled conditions.

- Nitration: Starting from 4-bromo-2-fluorobenzoic acid, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

- Multi-step Synthesis: A more complex approach involves multiple reactions starting from simpler aromatic compounds, incorporating bromination, fluorination, and nitration steps sequentially .

4-Bromo-2-fluoro-5-nitrobenzoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agrochemicals: Used in the formulation of pesticides and herbicides.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.

Interaction studies involving 4-bromo-2-fluoro-5-nitrobenzoic acid focus on its reactivity with biological molecules and other chemicals. These studies help understand how this compound interacts with enzymes and receptors, providing insights into its potential therapeutic uses. For instance, research on its interaction with certain proteins may reveal mechanisms through which it exerts its biological effects.

Several compounds share structural similarities with 4-bromo-2-fluoro-5-nitrobenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrotoluene | 1345471-69-3 | 0.90 |

| 4-Bromo-2-fluoro-5-nitrobenzamide | 1379328-47-8 | 0.88 |

| 2-Bromo-6-fluoro-3-nitrobenzaldehyde | 1805192-64-6 | 0.94 |

| 4-Bromo-2-fluoro-3-nitrobenzaldehyde | 1805556-94-8 | 0.94 |

These compounds are unique in their own right but share similar functional groups or structural motifs that may influence their chemical behavior and biological activity. The presence of different substituents (like methyl or amine groups) can significantly alter their properties compared to 4-bromo-2-fluoro-5-nitrobenzoic acid.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant